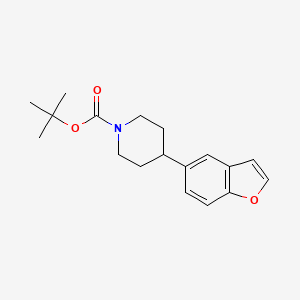

tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is a bicyclic heteroaromatic compound featuring a piperidine core substituted at the 4-position with a benzofuran moiety and protected by a tert-butyloxycarbonyl (Boc) group. This structure combines the rigidity of benzofuran with the conformational flexibility of piperidine, making it a valuable intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics or kinase inhibitors. Its Boc group enhances stability during synthetic processes, while the benzofuran moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

tert-butyl 4-(1-benzofuran-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-6-13(7-10-19)14-4-5-16-15(12-14)8-11-21-16/h4-5,8,11-13H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPOTZLUEDSYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate typically involves the reaction of benzofuran derivatives with piperidine derivatives under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with benzofuran-5-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, hydroxyl groups, solvents like THF or dichloromethane.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and understanding molecular mechanisms .

Medicine: In medicine, tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes, contributing to the discovery of new treatments for various diseases .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate, differing primarily in substituents or ring modifications. A comparative analysis is presented below:

Structural and Functional Analogues

Compound 1 : tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

- Structure: Piperidine core with 4-(dimethylamino)-4-methyl substituents and Boc protection.

- Key Differences: Replaces benzofuran with dimethylamino and methyl groups, introducing basicity and steric bulk. Potential applications: Intermediate for alkaloid derivatives or ligands targeting amine-binding receptors (e.g., GPCRs) .

Compound 2 : tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

- Structure : Piperidine ring modified with 2,4-diketo groups and a 5-methyl substituent.

- Key Differences :

Compound 3 : tert-Butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate (Target Compound)

- Structure : Benzofuran-5-yl substituent at the 4-position of Boc-protected piperidine.

- Molecular weight: Estimated ~331.4 g/mol (C₁₉H₂₃NO₃).

Comparative Data Table

Research Findings and Limitations

- Synthetic Accessibility: Compound 1’s dimethylamino group simplifies alkylation steps, whereas the target compound’s benzofuran may require cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stability : Compound 2’s diketo groups may confer susceptibility to hydrolysis, whereas the Boc group in the target compound improves stability under acidic conditions.

Notes on Methodology and Evidence

- Crystallographic Data: While SHELX software () is widely used for small-molecule refinement, none of the cited studies explicitly report crystallographic data for these compounds. Structural comparisons here rely on inferred chemical properties.

Biological Activity

Tert-butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic implications, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of tert-butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate typically involves the reaction of benzofuran derivatives with piperidine and subsequent carboxylation. Various synthetic routes have been documented, with modifications allowing for the introduction of different substituents that can enhance biological activity.

The compound has been studied for its interaction with various biological targets. It shows promise as an inhibitor of specific kinases, particularly those involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran moiety can significantly influence its potency against specific cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant antiproliferative activity with IC50 values in the low micromolar range against certain leukemia and solid tumor cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Jurkat (T-cell leukemia) | 5.6 | High antiproliferative |

| MDA-MB-231 (breast cancer) | 12.3 | Moderate antiproliferative |

| HCT116 (colon cancer) | 20.5 | Weak antiproliferative |

These results suggest that the compound may selectively target malignant cells while sparing non-cancerous cells, a desirable characteristic in anticancer agents.

In Vivo Studies

Preclinical studies have also been conducted to evaluate the pharmacokinetics and toxicity profile of this compound. In animal models, it has exhibited favorable oral bioavailability and a safety profile with no acute toxicity observed at doses up to 2000 mg/kg.

Case Studies

A notable case study involved the use of tert-butyl 4-(benzofuran-5-yl)piperidine-1-carboxylate in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.